methyl 2-amino-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2-amino-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a useful research compound. Its molecular formula is C19H16N4O3 and its molecular weight is 348.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 348.12224039 g/mol and the complexity rating of the compound is 511. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 2-amino-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its anticancer properties, enzymatic inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrroloquinoxaline scaffold, which is known for its ability to interact with various biological targets. Its structure can be represented as follows:
This molecular composition indicates the presence of functional groups that may contribute to its biological activity.
Anticancer Activity
Research has shown that derivatives of pyrroloquinoxalines exhibit potent anticancer properties. In vitro studies indicate that this compound can inhibit the proliferation of various cancer cell lines, including colorectal and breast cancer cells.
Case Study: Anticancer Efficacy
A study evaluated the cytotoxic effects of this compound on HCT-116 (colorectal) and MCF-7 (breast) cancer cell lines. The results demonstrated:
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
This compound | HCT-116 | 1.9 |
This compound | MCF-7 | 2.3 |
Doxorubicin (control) | HCT-116 | 3.23 |
These findings suggest that the compound exhibits comparable or superior activity to established chemotherapeutics like doxorubicin, warranting further investigation into its mechanism of action and potential clinical applications .
Enzymatic Inhibition
The compound has been identified as an inhibitor of key enzymes implicated in cancer progression. Notably, it has shown inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme often overexpressed in tumors.
Inhibition Assay Results
In a comparative study assessing COX-2 inhibition:
Compound | Inhibition Efficiency (%) at 200 µg/mL |
---|---|
This compound | 97.45 |
Diclofenac (control) | 100.00 |
These results indicate significant potential for this compound as an anti-inflammatory and anticancer agent through COX-2 inhibition .
Mechanistic Insights
The mechanisms underlying the biological activities of this compound are complex and multifaceted. Studies suggest that it may exert its effects through:
Properties
IUPAC Name |
methyl 2-amino-1-(4-methoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3/c1-25-12-9-7-11(8-10-12)23-17(20)15(19(24)26-2)16-18(23)22-14-6-4-3-5-13(14)21-16/h3-10H,20H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DURFPPKOGFMMIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.